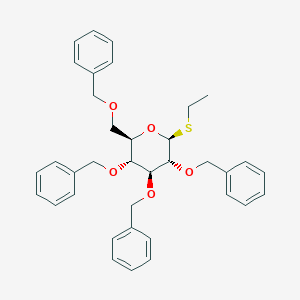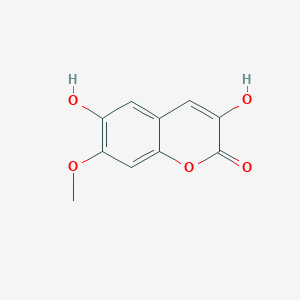
2-Methoxyapomorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyapomorphine is a chemical compound that belongs to the class of aporphine alkaloids. It is a derivative of apomorphine, a well-known dopamine agonist used in the treatment of Parkinson's disease. 2-Methoxyapomorphine is a potential candidate for the treatment of Parkinson's disease due to its ability to stimulate dopamine receptors in the brain.
Mecanismo De Acción
The mechanism of action of 2-Methoxyapomorphine is similar to that of apomorphine. It acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. By stimulating these receptors, 2-Methoxyapomorphine increases the release of dopamine in the brain, which improves motor function in Parkinson's disease. In addition to its effects on dopamine receptors, 2-Methoxyapomorphine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-Methoxyapomorphine has been shown to have a number of biochemical and physiological effects in animal models of Parkinson's disease. It increases the release of dopamine in the brain, which improves motor function. It also protects dopaminergic neurons from oxidative stress and prevents neurodegeneration. In addition to its effects on dopamine receptors, 2-Methoxyapomorphine has also been shown to modulate the activity of other neurotransmitters, including serotonin and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxyapomorphine in lab experiments is its ability to stimulate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in Parkinson's disease and other neurological disorders. However, there are also some limitations to using 2-Methoxyapomorphine in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its effects on other neurotransmitters may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-Methoxyapomorphine. One area of interest is the development of new therapeutic agents based on 2-Methoxyapomorphine. Researchers are exploring ways to modify the chemical structure of 2-Methoxyapomorphine to improve its efficacy and reduce its side effects. Another area of interest is the study of the mechanism of action of 2-Methoxyapomorphine. Researchers are working to better understand how it interacts with dopamine receptors and other neurotransmitter systems in the brain. Finally, there is interest in exploring the neuroprotective properties of 2-Methoxyapomorphine in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, 2-Methoxyapomorphine is a promising compound with potential therapeutic effects in Parkinson's disease. Its ability to stimulate dopamine receptors in the brain and protect dopaminergic neurons from oxidative stress makes it a valuable tool for studying the role of dopamine in neurological disorders. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on 2-Methoxyapomorphine. With further study, this compound may prove to be a valuable therapeutic agent for a range of neurological disorders.
Métodos De Síntesis
The synthesis of 2-Methoxyapomorphine involves the reduction of apomorphine using sodium borohydride in the presence of methanol. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of the reaction is around 50%, and the purity of the product is confirmed using NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-Methoxyapomorphine has been extensively studied for its potential therapeutic effects in Parkinson's disease. It has been shown to stimulate dopamine receptors in the brain and improve motor function in animal models of Parkinson's disease. In addition to its potential therapeutic effects, 2-Methoxyapomorphine has also been studied for its neuroprotective properties. It has been shown to protect dopaminergic neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propiedades
Número CAS |
126874-79-1 |
|---|---|
Nombre del producto |
2-Methoxyapomorphine |
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
Clave InChI |
QGJWYJSOGNAUCY-CQSZACIVSA-N |
SMILES isomérico |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Sinónimos |
2-methoxyapomorphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
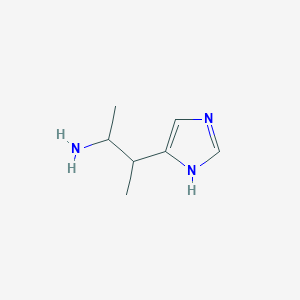
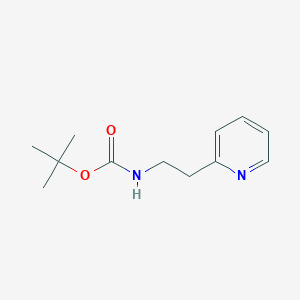

![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)

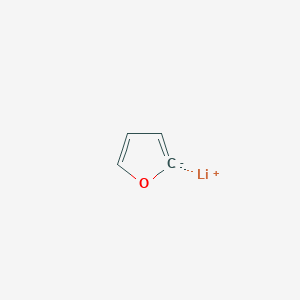
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
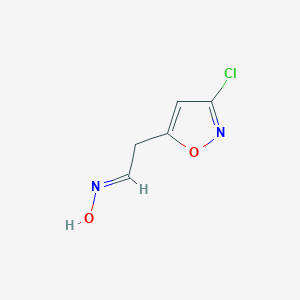
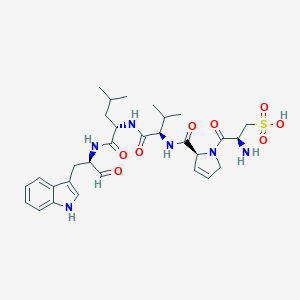

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
